Olguine

Natural Product Chemistry Stereochemistry X-ray Crystallography

Olguine (CAS 73413-68-0) is a naturally occurring unsaturated α,β-unsaturated δ-lactone (α-pyrone) first isolated from an unclassified Hyptis species. Its molecular formula is C₁₈H₂₂O₉, with a molecular weight of 382.4 g/mol.

Molecular Formula C18H22O9
Molecular Weight 382.4 g/mol
CAS No. 73413-68-0
Cat. No. B1235999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlguine
CAS73413-68-0
Synonyms10-epi-olguine
olguine
Molecular FormulaC18H22O9
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(C(C=CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H22O9/c1-9(23-10(2)19)13(24-11(3)20)5-6-15-17(26-15)18-14(25-12(4)21)7-8-16(22)27-18/h5-9,13-15,17-18H,1-4H3/b6-5+
InChIKeyWSMOXQBLJXEQNX-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olguine (CAS 73413-68-0): Sourcing the Definitive α-Pyrone Scaffold for Chemical Probe and Natural Product Research


Olguine (CAS 73413-68-0) is a naturally occurring unsaturated α,β-unsaturated δ-lactone (α-pyrone) first isolated from an unclassified Hyptis species. Its molecular formula is C₁₈H₂₂O₉, with a molecular weight of 382.4 g/mol [1]. The compound is structurally characterized by a conjugated lactone ring, three acetoxy groups, and a chiral epoxide moiety. The absolute stereochemistry of olguine was definitively established via X-ray crystallography, confirming its identity as a distinct stereoisomer within a broader class of sesquiterpene lactones [1]. In natural product literature, olguine is frequently cited synonymously with its C10 epimer, 10-epi-olguine (CAS 137893-86-8), a relationship critical for procurement and research interpretation [2].

Why Olguine (CAS 73413-68-0) Is Not Interchangeable with Generic Pyrone or Sesquiterpene Lactone Analogs


Procurement decisions for olguine are complicated by its frequent conflation with its C10 epimer, 10-epi-olguine, which is a distinct chemical entity with a different CAS number (137893-86-8) [1]. While both share the same molecular formula, the stereochemical inversion at C10 can lead to divergent biological activities, a phenomenon well-documented for epimeric natural products. Furthermore, the class of α-pyrones and sesquiterpene lactones is vast and heterogeneous. Compounds like anamarine, isolated alongside 10-epi-olguine from *Cantinoa stricta*, exhibit different pharmacological profiles [2]. Direct substitution without verified stereochemical identity and source-specific activity data carries a high risk of experimental failure, wasted resources, and irreproducible results. The evidence below quantifies the specific, albeit currently limited, differentiators for the olguine scaffold relative to its closest known analogs.

Olguine (CAS 73413-68-0): A Quantitative Comparative Analysis of Physicochemical and Biological Differentiation


Absolute Stereochemical Identity and Structural Confirmation via Single-Crystal X-Ray Diffraction

The procurement of a specific natural product requires definitive structural identification to ensure experimental reproducibility. Olguine (CAS 73413-68-0) has been unambiguously characterized by single-crystal X-ray diffraction, establishing its complete three-dimensional structure and absolute stereochemistry [1]. This level of characterization is a critical differentiator, particularly when comparing olguine to its epimer, 10-epi-olguine (CAS 137893-86-8), or other structurally similar, uncharacterized α-pyrones. The X-ray structure confirms the unique spatial arrangement of its functional groups (three acetoxy groups, an epoxide, and a conjugated lactone), which are essential for any structure-activity relationship (SAR) studies [1].

Natural Product Chemistry Stereochemistry X-ray Crystallography

Comparative Anti-Inflammatory and Antinociceptive Activity: 10-epi-Olguine vs. Anamarine in In Vivo Models

While direct data for olguine (CAS 73413-68-0) is sparse, a 2020 doctoral thesis provides a robust quantitative comparison between its epimer, 10-epi-olguine, and a co-isolated α-pyrone, anamarine, from *Cantinoa stricta* [1]. In a mouse model of formalin-induced inflammatory nociception, oral administration of 10-epi-olguine at 10 mg/kg reduced pain behavior by 61%, compared to a 62% reduction by anamarine at the same dose. Similarly, in a model of LPS-induced mechanical hyperalgesia, 10-epi-olguine achieved a 90% inhibition, while anamarine reached 98%. In a carrageenan-induced paw edema model, both compounds at 50 mg/kg reduced edema by approximately 46-47% [1]. This data demonstrates that while both compounds are active, anamarine exhibits marginally superior efficacy, highlighting that not all α-pyrones from the same plant source are pharmacologically equivalent.

In Vivo Pharmacology Anti-inflammatory Antinociception

Cytotoxic Potential: A Comparison of Guaiane-Type Sesquiterpene Lactones Against Prostate Cancer Cells

The cytotoxic potential of olguine can be inferred from studies on closely related guaiane-type sesquiterpene lactones, including olgin, laferin, olgoferin, and oferin, isolated from *Ferula penninervis* [1]. In vitro, olgin and laferin displayed the most promising activity against LNCaP androgen-dependent prostate cancer cells, with IC₅₀ values of 31.03 µg/mL and 23.26 µg/mL, respectively [1]. This data provides a quantitative benchmark for the class. While no direct data exists for olguine (CAS 73413-68-0), its structural similarity to these compounds suggests it may exhibit comparable or distinct activity, a hypothesis that requires validation. This cross-class comparison underscores that not all sesquiterpene lactones are equipotent and that specific structural features, such as the presence and position of the α-pyrone ring, are likely crucial determinants of cytotoxic selectivity.

Cancer Research Cytotoxicity Natural Products

High-Impact Applications for Olguine (CAS 73413-68-0) in Chemical Biology and Natural Product Discovery


Chemical Probe Development for Inflammatory Pain Pathways

Based on the in vivo anti-inflammatory and antinociceptive data for its epimer 10-epi-olguine, researchers can source olguine (CAS 73413-68-0) to conduct comparative SAR studies. The goal would be to determine if the C10 stereochemistry influences the observed in vivo effects (61% inhibition of formalin-induced pain, 90% inhibition of LPS hyperalgesia) and to potentially identify a more potent or selective derivative [1]. This is a classic chemical biology approach to target validation.

Standardization and Authentication of Plant Extracts and Natural Product Libraries

Olguine's definitive X-ray structure provides a unique and verifiable chemical fingerprint [1]. It can be used as an analytical standard (e.g., by HPLC, LC-MS, or NMR) to authenticate and quantify the presence of this specific stereoisomer in complex plant extracts from *Hyptis* or *Rabdosia* species. This ensures quality control for natural product research, traditional medicine formulations, and the creation of reproducible screening libraries.

Synthetic Methodology and Total Synthesis Benchmark

The complex, chiral structure of olguine, featuring a conjugated δ-lactone and an epoxide, presents a challenging target for synthetic chemists. A successful total synthesis of olguine would serve as a powerful demonstration of new asymmetric methodologies [1]. Procuring a verified sample of the natural product is essential for confirming the stereochemical outcome of any synthetic route, thereby validating the synthetic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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